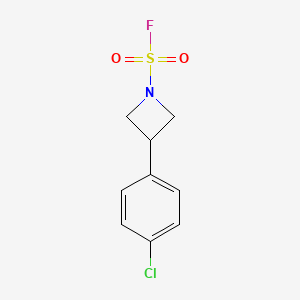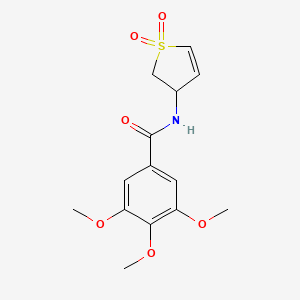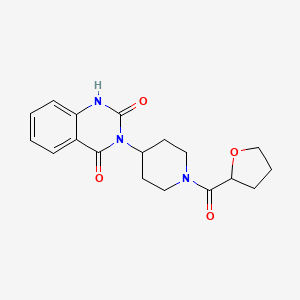![molecular formula C27H32N2O3 B2634003 Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate CAS No. 1095553-71-1](/img/structure/B2634003.png)
Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C27H32N2O3. It includes an adamantanyl group, which is a type of bulky, three-dimensional structure that can influence the compound’s reactivity and properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that adamantane derivatives can undergo a wide range of radical-based functionalization reactions. These reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Adamantane Derivatives : The adamantyl group is a key pharmacophore in drug design due to its unique structure and properties. Research on the palladium-catalyzed C–H functionalization of the adamantyl scaffold with amide groups has provided new pathways for the synthesis of arylated adamantyl amides, offering potential applications in developing memantine analogs and other pharmacologically active molecules (Lao et al., 2015).
Chemical Reactions : Studies on the reactions of methyl esters of adamantane acids with acetonitrile have shed light on new synthetic routes for adamantane derivatives. These compounds could be precursors for further chemical modifications and have applications in materials science and medicinal chemistry (Shiryaev et al., 2015).
Structural Characterization : The structural characterization of adamantane-containing compounds, such as the X-ray structure analysis of specific derivatives, helps in understanding their molecular geometry, which is crucial for designing compounds with desired physical and chemical properties (Ramazani et al., 2011).
Potential Applications
Biocatalysis : Research on the use of directing groups for the selective oxidation of unactivated adamantyl C-H bonds by cytochrome P450 enzymes demonstrates potential applications in biocatalysis. This approach could be utilized for the efficient and selective synthesis of adamantane-based compounds with specific functional groups, which are valuable in pharmaceutical development (Sarkar et al., 2016).
Antiviral Activity : The exploration of adamantyl-containing aminoketones and their derivatives for antiviral activity underlines the potential of such compounds in developing new antiviral drugs. The adamantane structure has been linked to significant biological activity, highlighting its importance in medicinal chemistry research (Makarova et al., 2003).
Direcciones Futuras
The future directions of research involving this compound could involve further exploration of its synthesis, properties, and potential applications. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials , so this compound could potentially be explored in these contexts.
Propiedades
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18-8-10-22(11-9-18)26-13-19-12-20(14-26)16-27(15-19,17-26)29-25(31)28-23(24(30)32-2)21-6-4-3-5-7-21/h3-11,19-20,23H,12-17H2,1-2H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRWOSPRKIQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C5=CC=CC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2633920.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea](/img/structure/B2633921.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2633923.png)



![6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2633929.png)

![(E)-N-methyl-N-[2-oxo-2-[2-[2-[3-(trifluoromethyl)phenoxy]acetyl]hydrazinyl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2633931.png)


![(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride](/img/structure/B2633938.png)
amine](/img/structure/B2633940.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633941.png)